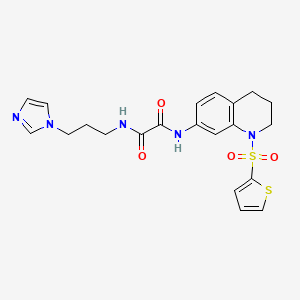

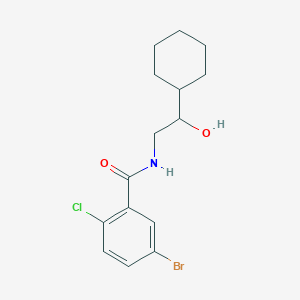

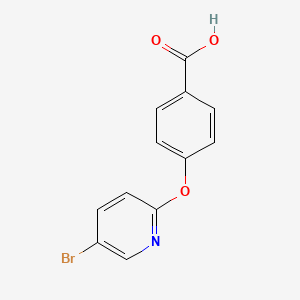

![molecular formula C19H22N2O2S B2379283 2-(3,4-二甲基苯甲酰胺)-5-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 476284-02-3](/img/structure/B2379283.png)

2-(3,4-二甲基苯甲酰胺)-5-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based compounds have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of thiophene-based compounds can be modified by changing the substituents at different positions of the thiophene ring .Chemical Reactions Analysis

The reactivity of thiophene-based compounds is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at different sites with varying reactivity orders .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a similar compound, 6-Methyl-2-(2-methyl-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, yielded 42.7% as a yellow solid with a melting point of 175–176 °C .科学研究应用

杂环合成

化合物 2-(3,4-二甲基苯甲酰胺)-5-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺是杂环合成中的一个关键中间体。Mohareb 等人(2004 年)探索了苯并[b]噻吩-2-基-肼基酯的合成,该酯是通过将该化合物与各种酯偶联合成的。这些中间体被用来生成各种含氮杂环,如吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶衍生物 (Mohareb 等,2004)。

苯二氧杂磷-四唑-噻吩衍生物的合成

Talupur 等人(2021 年)在 3-(5-(2-氧化)-(4-取代苯氧基)-苯并[d][1,3,2]二氧杂磷-5-基)-1H-四唑-1-基)噻吩-2-甲酰胺的合成中使用了类似的化合物。这些分子经过表征,并评估了它们的抗菌特性和分子对接研究,突出了它们在药物研究中的潜力 (Talupur 等,2021)。

新型噻吩衍生物的开发

Amr 等人(2010 年)研究了由类似起始材料合成的新型噻吩衍生物。他们探索了其在生产具有显著抗心律失常、5-羟色胺拮抗剂和抗焦虑活性的化合物方面的潜力。这证明了该化合物在为潜在治疗应用创造具有生物活性的分子方面的效用 (Amr 等,2010)。

细胞毒性活性研究

Deady 等人(2005 年)报道了苯并[b][1,6]萘并吡啶-(5H)酮的甲酰胺衍生物的细胞毒性活性。这项研究有助于理解类似化合物在癌症治疗中的作用,展示了它们在靶向癌细胞方面的潜力 (Deady 等,2005)。

属性

IUPAC Name |

2-[(3,4-dimethylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-10-4-7-15-14(8-10)16(17(20)22)19(24-15)21-18(23)13-6-5-11(2)12(3)9-13/h5-6,9-10H,4,7-8H2,1-3H3,(H2,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOINFMUDSUPKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

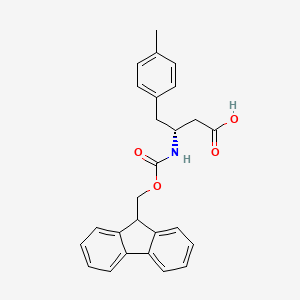

![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)

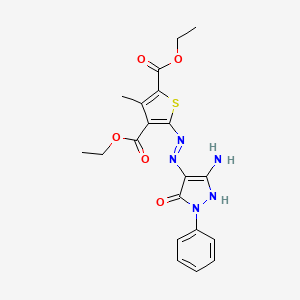

![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)

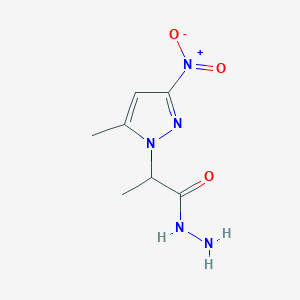

![3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2379212.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)

![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)